

2-Benzylphenol physical and chemical properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2-Benzylphenol**

Cat. No.: **B3025325**

[Get Quote](#)

An In-depth Technical Guide to the Physical and Chemical Properties of **2-Benzylphenol**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of **2-benzylphenol**. The information is curated for researchers, scientists, and professionals in drug development, with a focus on delivering precise, quantitative data and detailed experimental methodologies.

Core Physical and Chemical Properties

2-Benzylphenol, also known as o-benzylphenol or 2-hydroxydiphenylmethane, is an organic aromatic compound with the chemical formula $C_{13}H_{12}O$.^{[1][2]} It consists of a phenol ring substituted with a benzyl group at the ortho position.^[3] At room temperature, it typically exists as a white to off-white or pale yellow crystalline solid with a faint phenolic odor.^{[2][4]}

Quantitative Data Summary

The following tables summarize the key physical and chemical properties of **2-benzylphenol**, compiled from various sources.

Table 1: Physical Properties of **2-Benzylphenol**

Property	Value	Source(s)
Molecular Weight	184.23 g/mol	[1] [5] [6]
Melting Point	21 - 55 °C	[4] [7]
	49-51 °C	[5] [6] [8]
	52 °C	[4]
Boiling Point	312 °C (at 760 mmHg)	[4] [5] [6] [9]
	171-172 °C (at 15 Torr)	[7] [10]
Density	1.1102 g/cm ³ (at 20 °C)	[7] [11]
	1.0708 g/cm ³	[1]
Appearance	White to off-white crystalline solid	[1] [12]
	Colorless to red-pink crystals	[12] [13]

Table 2: Chemical and Solubility Properties of **2-Benzylphenol**

Property	Value	Source(s)
pKa	10.39 ± 0.30 (Predicted)	[11] [12] [13]
Solubility in Water	Practically insoluble	[8] [11] [12] [13]
Solubility in Organic Solvents	Soluble in ethanol, acetone, chloroform, and methanol.	[1] [5] [12]
Flash Point	>109 °C (>230 °F)	[8] [9] [13]
Refractive Index (nD20)	1.59945	[11] [13] [14]

Table 3: Spectroscopic Data Identifiers for **2-Benzylphenol**

Spectroscopy	Data Availability / Reference
¹ H NMR	Available
¹³ C NMR	Available
Mass Spectrometry (GC-MS)	Available
Infrared (IR) Spectroscopy	Available
Raman Spectroscopy	Available

Experimental Protocols

Detailed methodologies for key experiments related to the synthesis and evaluation of **2-benzylphenol** are provided below.

Synthesis of 2-Benzylphenol via Friedel-Crafts Alkylation

The synthesis of **2-benzylphenol** is commonly achieved through the Friedel-Crafts benzylation of phenol.^[2] This electrophilic aromatic substitution reaction involves the alkylation of phenol with a benzylating agent, such as benzyl chloride or benzyl alcohol, in the presence of a catalyst.^[2]

Materials:

- Phenol
- Benzyl alcohol
- Catalyst (e.g., heterogeneous acid catalyst)
- Petroleum ether
- Dean-Stark apparatus
- Reaction flask with a stirrer and dropping funnel

Procedure:

- A mixture of phenol and the catalyst is placed in the reaction flask.
- The mixture is heated to reflux (approximately 180 °C) with gentle stirring.
- Benzyl alcohol is gradually added to the mixture over a period of 2 hours using the dropping funnel. A molar ratio of 6:1 (phenol to benzyl alcohol) is recommended.[2]
- The water produced during the reaction is collected in the Dean-Stark trap. The reaction is considered complete when the theoretical amount of water has been collected.
- The progress of the reaction can be monitored by gas chromatography.
- After completion, the reaction mixture is cooled, and the liquid product is decanted to separate it from the catalyst.
- The crude product is dissolved in petroleum ether, neutralized, and washed several times with distilled water.
- The organic layer is distilled at atmospheric pressure to remove unreacted starting materials and the solvent.
- The resulting benzylphenol is then purified by vacuum distillation.[2]

Determination of pKa

The acid dissociation constant (pKa) of a phenolic compound like **2-benzylphenol** can be determined using various methods, including spectrometric and potentiometric titrations.

General Spectrometric Method:

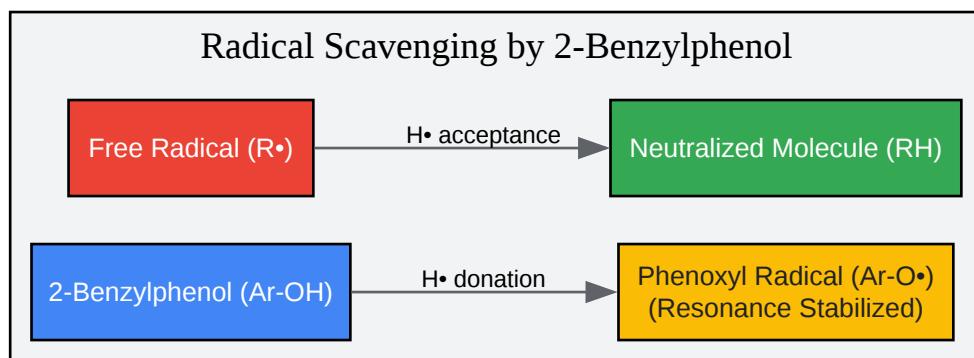
- A solution of **2-benzylphenol** is prepared in a suitable solvent system (e.g., an acetonitrile-water mixture).[15]
- The electronic absorption spectra of the solution are recorded at various pH values (typically ranging from 2.0 to 11.0).[15]

- The changes in absorbance at a specific wavelength, corresponding to the phenolate ion formation, are measured as a function of pH.
- The pKa value is then determined from the inflection point of the resulting sigmoid curve of absorbance versus pH.

Measurement of Solubility

The solubility of **2-benzylphenol** in various solvents can be determined using the shake-flask method.

General Shake-Flask Method:

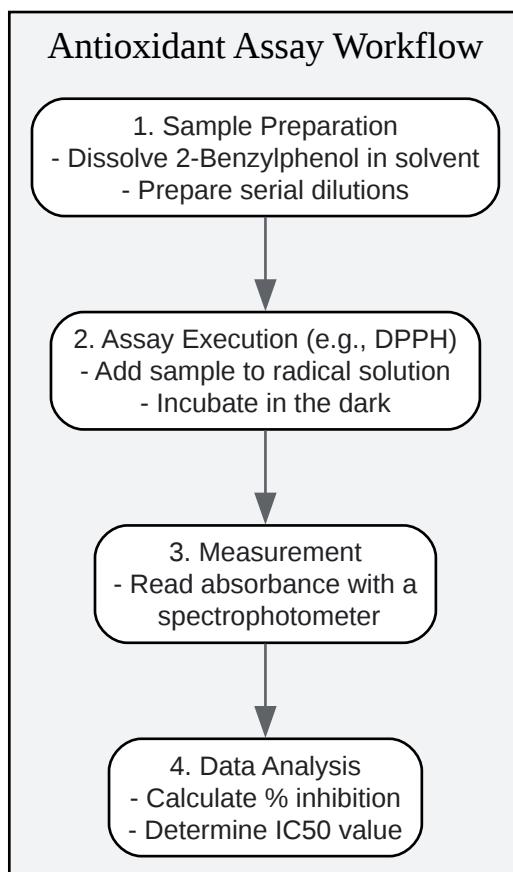

- An excess amount of solid **2-benzylphenol** is added to a known volume of the solvent of interest in a sealed container.
- The mixture is agitated (e.g., shaken or stirred) at a constant temperature for a sufficient period to ensure equilibrium is reached.
- The saturated solution is then filtered to remove the undissolved solid.
- The concentration of **2-benzylphenol** in the clear filtrate is determined using a suitable analytical technique, such as UV-Vis spectroscopy or high-performance liquid chromatography (HPLC).

Biological Activity and Experimental Workflows

While specific signaling pathways for **2-benzylphenol** are not extensively documented, its structural similarity to other phenolic compounds suggests potential antioxidant and antimicrobial activities.^{[4][7][12]} The following sections describe general mechanisms and experimental workflows to assess these properties.

Potential Antioxidant Activity

Phenolic compounds can act as antioxidants through various mechanisms, primarily by donating a hydrogen atom to neutralize free radicals. This process is a key aspect of their protective effects against oxidative stress.



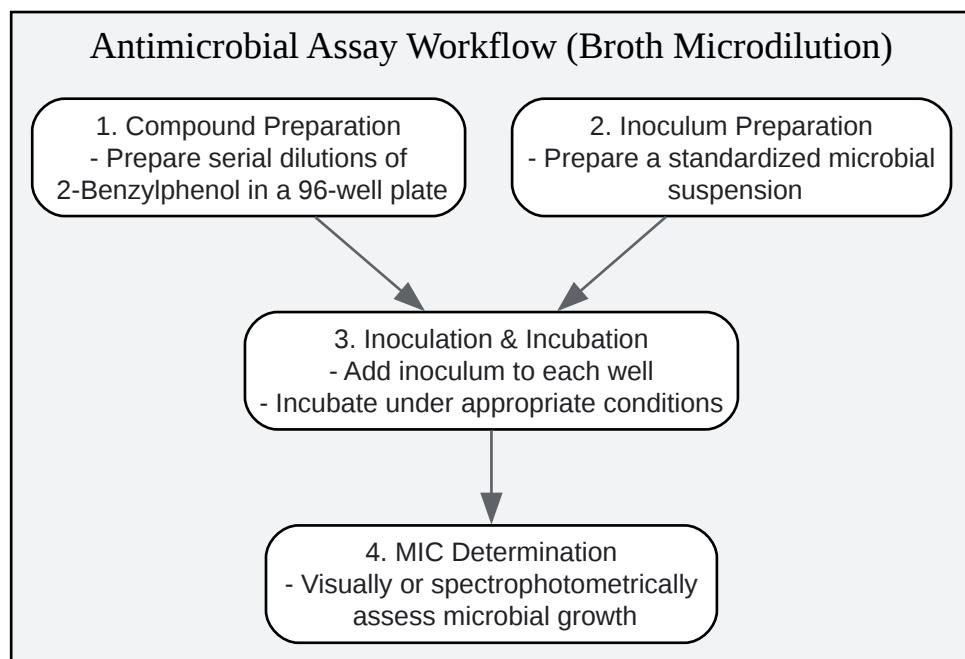
[Click to download full resolution via product page](#)

Caption: General mechanism of free radical scavenging by a phenolic antioxidant.

Experimental Workflow for Antioxidant Assays

The antioxidant capacity of **2-benzylphenol** can be evaluated using common in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.

[Click to download full resolution via product page](#)


Caption: A generalized workflow for in vitro antioxidant activity assessment.

Potential Antimicrobial Activity

Phenolic compounds are known to exhibit antimicrobial properties by disrupting microbial cell membranes, inhibiting essential enzymes, or interfering with nucleic acid synthesis.[\[7\]](#)

Experimental Workflow for Antimicrobial Assays

The antimicrobial efficacy of **2-benzylphenol** can be determined using methods like the broth microdilution assay to find the Minimum Inhibitory Concentration (MIC).

[Click to download full resolution via product page](#)

Caption: A typical workflow for determining the Minimum Inhibitory Concentration (MIC).

Conclusion

This technical guide provides a foundational understanding of the physical and chemical properties of **2-benzylphenol**, supported by quantitative data and established experimental protocols. The information presented serves as a valuable resource for researchers and professionals engaged in chemical synthesis, drug discovery, and materials science, facilitating further investigation into the applications of this versatile compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Benzylphenol | C13H12O | CID 24216 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]
- 3. benchchem.com [benchchem.com]
- 4. CAS 28994-41-4: 2-Benzylphenol | CymitQuimica [cymitquimica.com]
- 5. scbt.com [scbt.com]
- 6. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. On the antimicrobial properties and endurance of eugenol and 2-phenylphenol functionalized sol-gel coatings - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Future Antimicrobials: Natural and Functionalized Phenolics [mdpi.com]
- 9. Frontiers | Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria [frontiersin.org]
- 10. 2-Benzylphenol - α -Phenyl-o-cresol, 2-Hydroxydiphenylmethane [sigmaaldrich.com]
- 11. 2-Benzylphenol = 98.0 GC 28994-41-4 [sigmaaldrich.com]
- 12. 2-Benzylphenol | 1322-51-6 | Benchchem [benchchem.com]
- 13. 2-BENZYLPHENOL | CAS 28994-41-4 [matrix-fine-chemicals.com]
- 14. DPPH Radical Scavenging Assay | MDPI [mdpi.com]
- 15. Analytical Methods Used in Determining Antioxidant Activity: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [2-Benzylphenol physical and chemical properties]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b3025325#2-benzylphenol-physical-and-chemical-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com